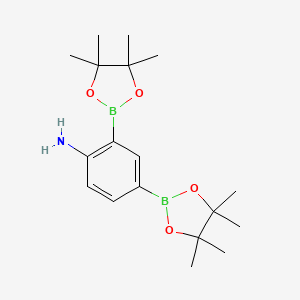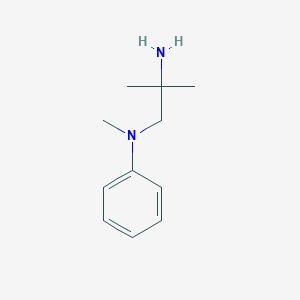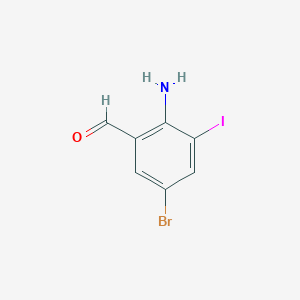![molecular formula C7H2Cl2N4 B13931197 4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)
4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile is a heterocyclic compound that features a pyrazolo[1,5-A]pyrazine core with two chlorine atoms at positions 4 and 6, and a cyano group at position 3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloropyrazole with cyanogen bromide in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions: 4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce various oxidized forms of the compound.
科学的研究の応用
4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors for cancer treatment.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
類似化合物との比較
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a CDK2 inhibitor.
Uniqueness: 4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile is unique due to its specific substitution pattern and the presence of a cyano group, which can influence its reactivity and interactions with biological targets. This makes it a valuable scaffold for the development of new therapeutic agents and materials.
特性
分子式 |
C7H2Cl2N4 |
|---|---|
分子量 |
213.02 g/mol |
IUPAC名 |
4,6-dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile |
InChI |
InChI=1S/C7H2Cl2N4/c8-5-3-13-6(7(9)12-5)4(1-10)2-11-13/h2-3H |
InChIキー |
FQHQSNZJYUOBQC-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C2=C(C=NN21)C#N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


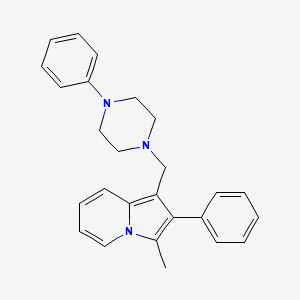
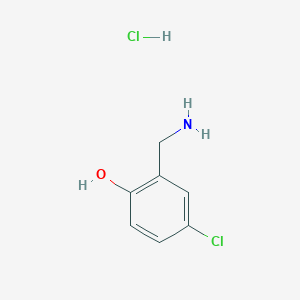
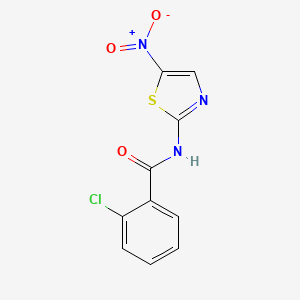
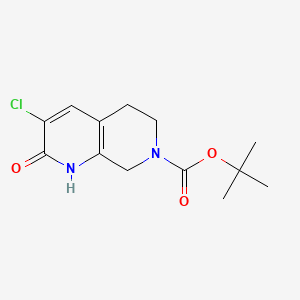
![2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13931137.png)
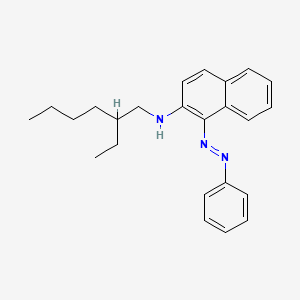
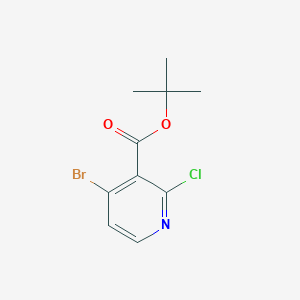
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13931151.png)
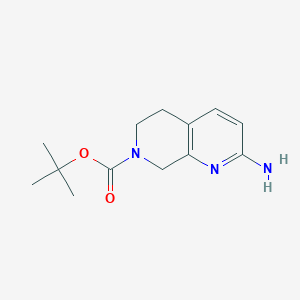
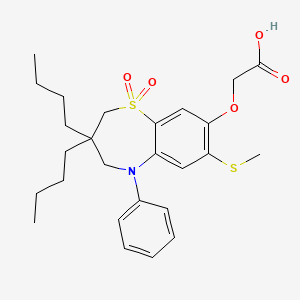
![6-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13931176.png)
